N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
This compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C23H21ClFN3O4S2, and its molecular weight is 522.01 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two sulfonamide groups attached to phenyl rings.Scientific Research Applications
Synthesis and Biological Activity
Sulfonamide compounds have been synthesized and evaluated for their cytotoxic and carbonic anhydrase (CA) inhibitory effects. Studies have shown that certain synthesized sulfonamides exhibit high tumor selectivity and potency, making them promising candidates for the development of novel anticancer agents. These compounds demonstrate significant inhibition against human carbonic anhydrase isoenzymes hCA IX and XII, highlighting their potential in cancer treatment strategies (Gul et al., 2016).
Antitumor Evaluation
Research into pyrazolines and pyrazoles substituted with sulfonamide and sulfonylurea pharmacophores has revealed broad-spectrum antitumor activity. These compounds were identified for their potential against various tumor cell lines, with certain derivatives showing significant cytostatic and cytotoxic potentials. This research underscores the importance of oxidized pyrazoles and benzenesulfonamides in developing new antitumor agents (Rostom, 2006).
Enzyme Inhibition for Therapeutic Applications
New classes of sulfonamides have been synthesized for their potential to inhibit carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward non-tumor cells. These studies explore the dual role of sulfonamides in enzyme inhibition and therapeutic applications, particularly in cancer and neurodegenerative diseases. The selective inhibition of these enzymes suggests sulfonamides' potential in designing targeted therapeutic agents (Ozgun et al., 2019).
Molecular Docking and Structure-Activity Relationships
Molecular docking studies have been conducted to understand the interaction of sulfonamide compounds with biological targets such as enzymes. These studies help in the design of molecules with improved efficacy and specificity for their biological targets, facilitating the development of drugs with enhanced therapeutic profiles. The identification of critical structural features through X-ray diffraction and docking studies aids in the optimization of sulfonamide derivatives for better biological activity (Al-Hourani et al., 2015).
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWOBNVWYIWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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